molecular formula C4H6N2O B1330569 3-Methyl-3-pyrazolin-5-one CAS No. 4344-87-0

3-Methyl-3-pyrazolin-5-one

Cat. No.: B1330569
CAS No.: 4344-87-0
M. Wt: 98.1 g/mol
InChI Key: WGVHNCAJPFIFCR-UHFFFAOYSA-N
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Description

3-Methyl-3-pyrazolin-5-one is a heterocyclic compound with the molecular formula C4H6N2O. It is an intermediate in the synthesis of various heterocyclic compounds and has been studied for its crystal structure

Safety and Hazards

3-Methyl-3-pyrazolin-5-one has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, targeting the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

3-Methyl-3-pyrazolin-5-one has been used in the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives . The development of new bioactive materials with novel properties that may become alternative therapeutic agents is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-pyrazolin-5-one can be synthesized through the reaction of ethyl acetoacetate with methyl hydrazine. This reaction is typically carried out under solvent-free conditions, which makes it environmentally friendly and efficient . The reaction proceeds with a minimum time of 1.5 hours and involves simple workup procedures.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can yield various substituted pyrazolines.

    Substitution: It can participate in substitution reactions to form a wide range of heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3-pyrazolin-5-one is unique due to its versatility in chemical synthesis and its wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. Additionally, its derivatives have significant medicinal properties, highlighting its importance in pharmaceutical research .

Properties

IUPAC Name

5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVHNCAJPFIFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902472
Record name NoName_1716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-87-0, 108-26-9
Record name 4344-87-0
Source DTP/NCI
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Record name 3-Methyl-3-pyrazolin-5-one
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Record name 3-METHYL-2-PYRAZOLIN-5-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-Methyl-1H-pyrazol-5-ol, also known as 3-methyl-3-pyrazolin-5-one, has the molecular formula C4H6N2O. Its structure can exist in different tautomeric forms. X-ray crystallography studies have confirmed that the predominant tautomer in the solid state is this compound. [ [], [] ]

A: The molecular weight of 3-methyl-1H-pyrazol-5-ol is 98.10 g/mol. [ [] ]

A: Researchers commonly use techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure of 3-methyl-1H-pyrazol-5-ol and its derivatives. [ [], [], [], [] ]

A: Several methods have been developed for synthesizing these derivatives. One approach involves reacting two moles of 3-methyl-1H-pyrazol-5-ol with one mole of an aromatic aldehyde in the presence of a catalyst. Various catalysts have proven effective, including ZnO nanoparticles, copper chromite nanoparticles, and sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). [ [], [], [], [], [] ]

A: Yes, several environmentally friendly approaches have been reported. These include utilizing ZnAl2O4 nanoparticles in aqueous media, employing theophylline as a catalyst in an aqueous medium, and performing catalyst-free Michael additions "on water." [ [], [], [] ]

A: Studies have shown that some 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives exhibit potent antioxidant activity by inhibiting reactive oxygen species (ROS). This makes them promising candidates for further research as potential therapeutic agents. [ [] ]

A: While specific details regarding computational studies are limited within the provided abstracts, techniques like QSAR modeling could be applied to investigate the relationship between the structure of these compounds and their biological activities. [ [] ]

ANone: While specific stability data isn't directly provided in the abstracts, researchers often investigate the stability of compounds under different conditions (temperature, pH, etc.) to understand their shelf life and potential for formulation.

A: Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of synthesized 3-methyl-1H-pyrazol-5-ol derivatives. [ [] ]

A: The crystal structure of 3-methyl-1H-pyrazol-5-ol has been studied since at least the 1970s. Early work by De Camp & Stewart in 1971 provided important structural insights. [ [], [] ]

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